7-Hydroxy-1,3-dimethylindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-hydroxy-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-7-4-3-5-8(12)9(7)11(2)10(6)13/h3-6,12H,1-2H3 |
InChI Key |
IXIDZFNSPOWDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)O)N(C1=O)C |
Origin of Product |
United States |
Defining the Chemical Entity: 7 Hydroxy 1,3 Dimethylindolin 2 One
7-Hydroxy-1,3-dimethylindolin-2-one is a derivative of the indolin-2-one scaffold. Its structure is characterized by a hydroxyl group (-OH) attached to the 7th position of the indolin-2-one core, and two methyl groups (-CH3) located at the 1st and 3rd positions.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
Synthetic Methodologies for 7 Hydroxy 1,3 Dimethylindolin 2 One and Analogous Structures
Retrosynthetic Analysis of 7-Hydroxy-1,3-dimethylindolin-2-one
A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnections involve the formation of the heterocyclic ring and the introduction of the three key functional groups: the C7-hydroxyl, the N1-methyl, and the C3-methyl groups.
One common approach begins with the disconnection of the N1-C2 and C3-C3a bonds of the indolin-2-one core. This leads back to a substituted N-aryl acrylamide (B121943) precursor. Further disconnection of the amide bond reveals an aniline (B41778) derivative and an appropriate acrylic acid derivative. The hydroxyl and methyl groups can be introduced at various stages of this synthetic sequence, either on the starting materials or on the intermediate compounds. For instance, the synthesis could start from a 2-aminophenol (B121084) derivative, which already contains the required hydroxyl group.
Another retrosynthetic strategy involves the disconnection of the C2-C3 bond, which could lead to an N-acylated aniline precursor that can be cyclized. The dimethylation at N-1 and C-3 can be envisioned to occur either before or after the cyclization to form the indolin-2-one ring.
Approaches for Indolin-2-one Core Construction with 7-Hydroxylation
The construction of the indolin-2-one core with a hydroxyl group at the C-7 position is a key challenge in the synthesis of these molecules. Several methods have been developed to achieve this specific substitution pattern.
Targeted Introduction of the Hydroxyl Group at C-7
The direct and selective hydroxylation of the C-7 position of a pre-formed indolin-2-one ring is a desirable but often challenging transformation. Recent advances in C-H functionalization have provided new tools for such targeted oxidations.
One approach involves the use of a directing group to guide a metal catalyst to the C-7 position for subsequent hydroxylation. For instance, a pivaloyl group on the indole (B1671886) nitrogen can direct C-H borylation at the C-7 position, which can then be oxidized to the hydroxyl group. scispace.comresearchgate.net This method allows for the late-stage introduction of the hydroxyl group with high regioselectivity. scispace.comresearchgate.net The reaction proceeds through a cascade C-H borylation/oxidation/directing group removal protocol. scispace.com
Alternative strategies involve the synthesis from starting materials that already contain the hydroxyl group or a precursor. For example, domino reactions of arylglyoxals with enamines can produce 7-hydroxy-6,7-dihydro-indol-4(5H)-ones, which can serve as precursors to 7-hydroxyindolin-2-ones. rsc.org
Strategies for N-1 and C-3 Dimethylation
The introduction of methyl groups at the N-1 and C-3 positions of the indolin-2-one scaffold can be accomplished through various methylation strategies.
N-1 Methylation: The N-methylation of indoles and related heterocycles is a common transformation. nih.govorganic-chemistry.org Reagents like dimethyl carbonate in the presence of a base can be used for N-methylation. google.com Phenyl trimethylammonium iodide (PhMe3NI) has also been reported as a safe and effective reagent for the monoselective N-methylation of amides and indoles. nih.govorganic-chemistry.org This method is notable for its high yields and tolerance of various functional groups, making it suitable for late-stage methylation. nih.govorganic-chemistry.org Another approach utilizes methyl trifluoroacetate (B77799) (MTFA) under mild basic conditions. researchgate.net
C-3 Methylation: The methylation at the C-3 position of the indolin-2-one ring can be more challenging due to the potential for competing reactions. One strategy involves the use of S-adenosyl methionine (SAM)-dependent methyl transferases, which can catalyze the stereo- and regioselective methylation at the C-3 position of various indoles. nih.gov Iron-catalyzed direct oxidative alkylation of indolin-2-ones with alkyl-substituted N-heteroarenes has also been reported, which could potentially be adapted for C-3 methylation. nih.gov Palladium-catalyzed direct C-2 methylation of indoles has been achieved using a removable directing group on the nitrogen. rsc.org While this is for the C-2 position, similar strategies could potentially be developed for C-3 methylation.
Synthesis of Related Hydroxylated and Dimethylated Indolin-2-ones
The synthesis of various substituted indolin-2-ones has been extensively studied, providing a foundation for the synthesis of this compound. nih.govresearchgate.netnih.govacs.orgacs.org These methods often involve the condensation of an appropriate isatin (B1672199) derivative with a compound containing an active methylene (B1212753) group. researchgate.net
For instance, the synthesis of 3-substituted-indolin-2-ones can be achieved through Knoevenagel condensation of 5-substituted indolin-2-ones with various aldehydes or ketones. nih.gov The synthesis of a variety of hydroxylated indolin-2-one derivatives has also been reported, often starting from hydroxylated anilines or employing hydroxylation reactions at various stages. semanticscholar.orgrsc.org Iron-catalyzed direct oxidative hydroxylation of indolin-2-ones has been demonstrated, offering a potential route to hydroxylated analogs. nih.gov Boron-mediated directed C-H hydroxylation of indoles provides a method for selective hydroxylation at the C7 position. scispace.comresearchgate.net
Advanced Synthetic Protocols for Indolin-2-one Derivatives
Modern synthetic chemistry has introduced several advanced protocols for the construction of the indolin-2-one scaffold, some of which can be adapted for the synthesis of hydroxylated and dimethylated derivatives.
Oxidative Cyclization Reactions for Indolin-2-one Formation
Oxidative cyclization reactions have emerged as powerful tools for the synthesis of indolin-2-ones. These reactions often involve the intramolecular cyclization of an N-aryl acrylamide or a related precursor, with the concomitant formation of the C2-C3 bond.
Palladium-catalyzed oxidative coupling of two C-H bonds within N-aryl enamines allows for the efficient formation of substituted indoles, which can be precursors to indolin-2-ones. nih.gov Another palladium-catalyzed method involves the reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide to produce indoles. acs.org Furthermore, palladium-catalyzed cyclocarbonylation of ortho-nitrostyrenes can selectively yield indolin-2-ones. thieme-connect.com
Asymmetric Synthesis Approaches for Chiral Indolin-2-ones
The synthesis of chiral indolin-2-ones, also known as oxindoles, is a significant focus in organic chemistry due to the prevalence of this structural motif in a wide array of biologically active natural products and pharmaceuticals. acs.orgjst.go.jp The stereochemistry at the C3 position of the oxindole (B195798) core is often crucial for its biological function, driving the development of numerous catalytic enantioselective methods. acs.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral 3,3-disubstituted oxindoles. These reactions often utilize chiral catalysts to control the stereochemical outcome. For instance, chiral spirocyclic phosphoric acid has been employed to catalyze the 1,6-conjugate addition of indoles to para-quinone methides derived from N-unprotected isatins, yielding chiral 3,3-disubstituted oxindoles with high enantioselectivity (up to 97% ee). nih.gov Another approach involves the use of squaramide-based organocatalysts in the asymmetric oxidative lactonization of indole propionic acid to construct spiro-fused 2-oxindoles. jst.go.jp
Transition metal catalysis also plays a vital role in the asymmetric synthesis of these compounds. Ruthenium(II)-catalyzed enantioselective C-H functionalization has been developed to access optically active indoline (B122111) derivatives. thieme-connect.com This method utilizes a transient chiral directing group to control the asymmetric induction. thieme-connect.com Palladium-catalyzed asymmetric (4 + 2) dipolar cyclization of vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones is another effective strategy for constructing chiral spiro-indenes bearing all-carbon quaternary stereocenters. oaepublish.com
Kinetic resolution is another strategy to obtain enantiomerically enriched indolines. For example, N-tert-butoxycarbonyl (Boc) protected 2-arylindolines can be subjected to kinetic resolution using n-butyllithium and the chiral ligand sparteine. nih.gov This method allows for the separation of enantiomers, providing access to both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov
Furthermore, one-pot procedures have been developed for the concise and enantioselective synthesis of optically active indolines. These methods can involve an intramolecular condensation, deprotection, and subsequent palladium-catalyzed asymmetric hydrogenation of in situ generated indoles, achieving high enantioselectivities (up to 96% ee). rsc.org
Below is a table summarizing various asymmetric synthesis approaches for chiral indolin-2-ones:
| Catalytic System | Reaction Type | Substrates | Products | Enantioselectivity (ee) |
| Chiral Spirocyclic Phosphoric Acid | 1,6-Conjugate Addition | N-unprotected isatins and indoles | Chiral 3,3-disubstituted oxindoles | Up to 97% |
| Squaramide Organocatalyst/NIS/H₂O₂ | Oxidative Cyclization | Indole-3-propionic acids | Spiro-fused 2-oxindoles | Up to 81% |
| Ru(II) with Chiral α-Methylamine | C-H Functionalization/Hydroarylation | 4-Formyl-substituted starting materials and alkenes | 3,4-Disubstituted indolines | Not specified |
| Pd-catalyst with PC-phos | (4 + 2) Dipolar Cyclization | Vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones | Chiral spiro-indenes | Up to 97% |
| n-Butyllithium/Sparteine | Kinetic Resolution | N-Boc-2-arylindolines | Enantioenriched 2-arylindolines and 2,2-disubstituted indolines | High er |
| Palladium with Chiral Ligand | Asymmetric Hydrogenation | In situ generated indoles | Optically active indolines | Up to 96% |
Diversification Strategies and Functional Group Transformations (e.g., Schiff Base Formation, Click Chemistry)
The indolin-2-one scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These diversification strategies are crucial for exploring the structure-activity relationships of indolin-2-one derivatives.
Schiff Base Formation:
Schiff bases, compounds containing a carbon-nitrogen double bond (imine), can be readily synthesized from the condensation of an amine with a carbonyl compound. wikipedia.org In the context of indolin-2-ones, the ketone or aldehyde functionality can be used to form Schiff bases. For example, 1H-indole-2,3-diones can react with diamines like benzene-1,2-diamine to form Schiff base ligands that can coordinate with metal ions such as Co(II) and Ni(II). bjbs.com.br Similarly, 2-(5-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde can be condensed with substituted anilines to generate a variety of Schiff base derivatives. pharmainfo.in The formation of the imine bond is a key step in these transformations. bjbs.com.br
Click Chemistry:
Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable 1,2,3-triazole ring. nih.govorganic-chemistry.org This methodology can be applied to indolin-2-one derivatives. For instance, an indolin-2-one bearing a terminal alkyne can be "clicked" with an azide-functionalized molecule to create a triazole-linked conjugate. This approach has been utilized in various fields, including bioconjugation, for linking molecules to DNA and polysaccharides. nih.gov
Another example is the photo-click reaction of acylsilanes with indoles. nih.gov This light-mediated coupling proceeds under mild conditions to form silylated N,O-acetals through the generation of a siloxycarbene and subsequent insertion into the indole N-H bond. nih.gov This method is highly efficient and has been used to conjugate complex molecules like carbohydrates with indole alkaloids. nih.gov
Other Functional Group Transformations:
Beyond Schiff base formation and click chemistry, various other functional group transformations are employed to diversify the indolin-2-one core. The oxindoloquinone structure, for example, allows for selective diversification of substituents on the corresponding oxindole due to the re-aromatization driving force of the ortho-quinones. nih.gov This enables regioselective functionalization at the meta- and ortho-positions of the parent phenol (B47542) through dual C–N/C–O, C–N/C–C, or C–N/C–F bond formations. nih.gov
The following table highlights key diversification strategies for indolin-2-one derivatives:
| Transformation | Reagents/Conditions | Resulting Functional Group/Structure |
| Schiff Base Formation | Primary amines, carbonyl compounds | Imine (C=N) |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azides, terminal alkynes, Cu(I) catalyst | 1,2,3-Triazole |
| Photo Click Reaction | Acylsilanes, indoles, light (415 nm) | Silylated N,O-acetal |
| Diversification of Oxindoloquinones | Various nucleophiles | Functionalization at meta- and ortho-positions |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the different types of protons and their neighboring environments. The aromatic protons typically appear as multiplets in the downfield region of the spectrum. The methyl groups at the N1 and C3 positions, as well as the proton at C3, exhibit characteristic chemical shifts that aid in their assignment. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon (C=O) of the lactam ring is characteristically deshielded and appears at a low field. The carbon atoms of the aromatic ring have distinct chemical shifts influenced by the hydroxyl and lactam ring substituents. The carbons of the N-methyl and C3-methyl groups, along with the C3 carbon, are observed in the upfield region of the spectrum.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.13 (s) | ~26.1 |
| C3-CH₃ | ~1.41 (s) | ~21.2 |
| C3 | - | ~45.0 |
| C4 | ~6.70 (d) | ~108.1 |
| C5 | ~7.08 (t) | ~124.5 |
| C6 | ~6.80 (d) | ~121.1 |
| C7-OH | ~5.52 (s) | - |
| C7 | - | ~150.5 |
| C2 (C=O) | - | ~180.0 |
| C3a | - | ~124.8 |
| C7a | - | ~142.6 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.comrsc.org The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Hydroxyl (O-H) stretch | 3400-3200 (broad) | Indicates the presence of the hydroxyl group. |
| Carbonyl (C=O) stretch | 1710-1680 | Characteristic of the lactam (amide) carbonyl group. |
| Aromatic (C=C) stretch | 1600-1450 | Confirms the presence of the aromatic ring. |
| C-N stretch | 1300-1200 | Associated with the amine in the lactam ring. |
The broadness of the O-H stretching band is indicative of hydrogen bonding.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. mdpi.comrsc.org It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight. rsc.org The fragmentation pattern observed in the mass spectrum would show characteristic losses of small molecules or radicals, such as the loss of a methyl group or carbon monoxide, which helps to piece together the molecular structure.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By spotting the compound on a TLC plate and developing it in an appropriate solvent system, the presence of impurities can be detected as separate spots.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique. mdpi.com It is used to determine the purity of the compound with high accuracy. By using a suitable column and mobile phase, a chromatogram is obtained where the main peak corresponds to this compound, and any smaller peaks would indicate the presence of impurities. The area of the peaks can be used to quantify the purity.
Influence of the 7-Hydroxyl Group on Receptor Interactions and Biological Efficacy
The position and nature of substituents on the indolin-2-one core are paramount in determining the molecule's interaction with biological targets and its subsequent efficacy. The hydroxyl (-OH) group, in particular, can significantly influence activity through its ability to form hydrogen bonds and alter electronic properties.
Research on various heterocyclic scaffolds, including indolin-2-ones, has demonstrated that the presence of a hydroxyl group can be crucial for biological activity. researchgate.net For instance, in a series of coumarin (B35378) derivatives, which share some structural similarities with the aromatic portion of indolin-2-ones, the hydroxyl group's position dictates the impact of further substitutions. In 7-hydroxycoumarins, O-alkylation and O-acylation with smaller alkyl and acyl groups were found to increase antifungal activity. mdpi.com This suggests that the 7-hydroxyl group can act as a key interaction point or a handle for further functionalization.
In the context of indolin-2-ones, the hydroxyl group is an electron-donating group by resonance, which activates the aromatic ring, making it more electron-rich and potentially more reactive or interactive with receptor sites. minia.edu.eglumenlearning.com This electronic effect can enhance binding to target proteins. Studies on other hydroxylated indolin-2-one isomers, such as 3-(3-hydroxyphenyl)-indolin-2-one, have highlighted the importance of the hydroxyl group for potent anti-inflammatory activity. mdpi.com While this does not directly describe the 7-hydroxy isomer, it underscores the general significance of hydroxyl substitution on the scaffold for biological efficacy. The removal of a hydroxyl group from other bioactive indole-based compounds has been shown to cause a complete loss of activity, confirming its critical role in receptor interaction. researchgate.net
The 7-position on the indolin-2-one ring is adjacent to the nitrogen atom, which can influence the local electronic and steric environment. A hydroxyl group at this position can engage in intramolecular hydrogen bonding with the N1-substituent or the C2-carbonyl group, which may affect the conformation of the molecule and its presentation to a receptor binding site. It can also act as a hydrogen bond donor or acceptor for direct interactions with amino acid residues within a target protein, thereby anchoring the ligand in the binding pocket.
Effects of 1,3-Dimethyl Substitution on Molecular Recognition and Potency
Alkylation at the N1 and C3 positions of the indolin-2-one scaffold significantly impacts the molecule's physicochemical properties and its interaction with biological targets.
N1-Methylation: The methyl group on the nitrogen atom (N1) removes the hydrogen-bond donating capability of the N-H group. This can be a critical modification, as the N-H group is often involved in key hydrogen bonding interactions with target proteins. For example, in a comparative study of 4-hydroxy-1-methyl-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxamides, the removal of the 1-N-methyl substituent had a varied impact on analgesic activity, indicating the importance of this position. mdpi.com In the context of this compound, the N1-methylation prevents certain interactions but also increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. It also locks the orientation of substituents at the C7 position, potentially pre-organizing the molecule for a more favorable binding conformation.
C3-Methylation: The C3 position of the indolin-2-one ring is a common site for substitution to modulate biological activity. nih.gov The introduction of a methyl group at C3, alongside another substituent, creates a quaternary carbon center. This methylation can have several effects:
Steric Influence: The methyl group adds steric bulk, which can either enhance binding by promoting a specific, active conformation or hinder binding if it clashes with the receptor site.
Conformational Rigidity: It can restrict the rotational freedom of other substituents at C3, leading to a more defined molecular shape.
Hydrophobicity: It increases the local hydrophobicity around the C3 position, which can be favorable for interactions with nonpolar pockets in a receptor.
In a study on iron-catalyzed alkylation of indolin-2-ones, the C3 position was a key site for creating tetrasubstituted carbon centers, highlighting its importance in generating structural diversity for biological screening. researchgate.net The presence of a methyl group at C3, as seen in this compound, is a defining feature that shapes its interaction with target molecules.
Comparative SAR Analysis with Other Indolin-2-one Scaffolds
To understand the unique properties of this compound, it is useful to compare its SAR with analogues featuring different substitution patterns.
The position of the hydroxyl group on the indolin-2-one ring dramatically influences the molecule's biological activity.
C3-Hydroxyl: The introduction of a hydroxyl group at the C3 position is a common strategy. nih.gov For instance, 3,3-disubstituted-3-hydroxyoxindoles are a class of compounds with significant biological potential. The C3-hydroxyl group can act as a hydrogen bond donor and acceptor and is often crucial for the molecule's mechanism of action.
C7-Hydroxyl: As discussed, the C7-hydroxyl group is positioned to interact with the N1 and C2 positions, potentially influencing the molecule's conformation. Its proximity to the fusion of the two rings makes its steric and electronic contributions unique compared to substitutions at C5 or C6.
A study on coumarin derivatives found that substitutions on 6-hydroxycoumarins did not increase activity, whereas for 7-hydroxycoumarins, there was a clear structure-activity relationship. mdpi.com This highlights how the position of the hydroxyl group can determine the fruitfulness of further molecular modifications.
The pattern of alkylation on the indolin-2-one scaffold is a key determinant of selectivity and potency.
N-Alkylation: The substituent on the nitrogen atom can significantly alter a compound's properties. While N-methylation is common, other alkyl or benzyl (B1604629) groups can be introduced. mdpi.com The size and nature of the N-substituent can influence solubility, cell permeability, and receptor binding. The absence of an N-substituent (N-H) allows for hydrogen bond donation, which can be critical for activity in some contexts. nih.gov
C3-Alkylation: The C3 position is highly versatile. Besides methylation, various alkyl chains or cyclic structures can be attached. Structure-activity studies have shown that modifying the C3-substituent is a powerful way to tune the selectivity of indolin-2-one-based kinase inhibitors. acs.orgnih.gov For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) receptor tyrosine kinase. acs.orgnih.gov In contrast, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups show selectivity for EGF and Her-2 receptor tyrosine kinases. acs.orgnih.gov
The specific 1,3-dimethyl pattern of this compound provides a distinct combination of lipophilicity, steric hindrance, and conformational rigidity that differentiates it from other alkylation patterns.
Substituents on the benzene (B151609) ring of the indolin-2-one core modulate the electronic properties of the entire molecule, which is crucial for its interaction with biological targets.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) donate electron density to the aromatic ring, making it more nucleophilic. minia.edu.eglibretexts.org This "activation" of the ring can enhance the rate of reaction with electrophiles and strengthen interactions with electron-deficient areas of a receptor. lumenlearning.com An -OH group, for instance, can make an aromatic ring thousands of times more reactive than unsubstituted benzene. openstax.org
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-COR) pull electron density from the ring, "deactivating" it. minia.edu.eglibretexts.org This makes the ring less nucleophilic. Halogens are generally considered weakly deactivating due to their inductive electron withdrawal, which outweighs their resonance donation. lumenlearning.comopenstax.org
The 7-hydroxyl group on this compound is a strong activating group, which significantly influences the electronic character of the aromatic ring and, consequently, its biological profile.
Rational Design Principles for Modulating Biological Profiles
Rational drug design involves the strategic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For indolin-2-one analogues, several principles guide this process.
Target-Specific Modifications: The design of new analogues is often guided by the structure of the target protein. nih.gov Molecular docking studies can predict how a designed molecule will fit into a receptor's binding site and identify key interactions. nih.gov For example, if a binding pocket has a hydrophobic region, adding lipophilic groups to the indolin-2-one scaffold can improve binding affinity. mdpi.com
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties. For example, a hydroxyl group could be replaced with a thiol or an amino group to probe the importance of hydrogen bonding or to alter acidity.
Scaffold Hopping and Hybridization: This involves combining structural motifs from different active compounds. bohrium.com For example, attaching a pharmacophore from another known inhibitor to the indolin-2-one core can create a hybrid molecule with a novel or improved biological profile.
Modulating Physicochemical Properties: Properties like solubility, lipophilicity, and metabolic stability can be fine-tuned through chemical modification. For example, introducing polar groups can increase aqueous solubility, while strategic methylation can block sites of metabolic degradation. researchgate.net
Rationale for Academic Investigation of 7 Hydroxy 1,3 Dimethylindolin 2 One
The academic investigation into 7-Hydroxy-1,3-dimethylindolin-2-one and similar compounds is driven by the established biological significance of the indolin-2-one scaffold and its derivatives. The pursuit of new therapeutic agents with improved efficacy and selectivity is a constant endeavor in medicinal chemistry. Given that both hydroxylation and alkylation are known to modulate the biological activity of indolin-2-ones, the study of a molecule possessing both features is a logical step in exploring new chemical space for drug discovery.
Research into related hydroxylated and alkylated indolin-2-ones has revealed a wide spectrum of biological activities, including:
Anticancer nih.govnih.govnih.gov
Anti-inflammatory mdpi.com
Antiviral nih.gov
The specific substitution pattern of this compound makes it a valuable tool for structure-activity relationship (SAR) studies. By synthesizing and evaluating such analogs, researchers can gain a deeper understanding of how different functional groups at various positions on the indolin-2-one core contribute to biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Overview of Current Research Landscape and Emerging Trends in Indolin 2 One Chemistry
The field of indolin-2-one chemistry is dynamic, with ongoing research focused on several key areas. A significant trend is the development of dual-activity compounds, which are molecules designed to have two different biological effects, such as both anticancer and antimicrobial properties. nih.govrsc.org This approach is gaining traction in the pharmaceutical industry as a way to address complex diseases and combat drug resistance.
Another major focus is the design of highly selective kinase inhibitors. researchgate.netscirp.org Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. scirp.org The indolin-2-one scaffold has proven to be a successful starting point for the development of targeted kinase inhibitors. researchgate.netnih.gov
Furthermore, there is a growing interest in the synthesis of novel spiro-indolin-2-one derivatives. nih.gov These are complex, three-dimensional structures that can offer new ways to interact with biological targets.
The exploration of new synthetic methodologies to create diverse libraries of indolin-2-one derivatives is also a key aspect of current research. researchgate.net Efficient and versatile synthetic routes are essential for generating a wide range of compounds for biological screening and optimization.
Investigation of Biological Activities and Mechanisms of Action for 7 Hydroxy 1,3 Dimethylindolin 2 One Analogues
Modulation of Kinase Pathways
The indolin-2-one core is a well-established pharmacophore in the design of protein kinase inhibitors. nih.govgrowingscience.com By modifying the substituents on the oxindole (B195798) ring, researchers have developed analogues that can selectively target different kinase families, playing a crucial role in cancer therapy and other diseases. sci-hub.se
Inhibition of Receptor Tyrosine Kinases (RTKs) (e.g., c-KIT, VEGF, EGF, Her-2)
Analogues of 7-Hydroxy-1,3-dimethylindolin-2-one are significant as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in controlling cellular processes like proliferation and differentiation. sci-hub.se Dysregulation of RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. sci-hub.se
The indolin-2-one structure is central to several multi-targeted RTK inhibitors used in clinical practice. Sunitinib, an FDA-approved drug, features the 2-oxindole scaffold and potently inhibits multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-KIT. researchgate.net This broad-spectrum inhibition allows it to disrupt tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. growingscience.com
Specific synthetic analogues have demonstrated potent and selective inhibition of various RTKs. Research has yielded indolin-2-one derivatives with excellent inhibitory activity against VEGFR-2, a key mediator of angiogenesis. sci-hub.se For example, certain ureido and amido congeners of oxindole show VEGFR-2 inhibition with IC₅₀ values in the low micromolar to nanomolar range. sci-hub.se
While the indolin-2-one core is versatile, specificity for different RTKs is achieved through strategic placement of various chemical groups. For instance, while many analogues target the VEGF and PDGF receptor families, their activity against the Epidermal Growth Factor Receptor (EGFR) can vary. Some derivatives are specifically designed as EGFR inhibitors, while others show little to no activity against it. sci-hub.se Similarly, targeting HER-2 (Human Epidermal Growth Factor Receptor 2), another critical oncogene, typically requires specific structural modifications to the core scaffold. nih.gov Small molecule inhibitors of HER-2 kinase activity, which are often reversible and ATP-competitive, play a significant role in treating HER-2 positive cancers. nih.gov
Table 1: Inhibition of Receptor Tyrosine Kinases by Indolin-2-one Analogues
| Kinase Target | Role | Example of Inhibition by Indolin-2-one Analogues | Citation |
|---|---|---|---|
| VEGFR | Angiogenesis, Cell Proliferation | Sunitinib and other synthetic analogues show potent inhibition (IC₅₀ values from 0.18 to 4.70 µM for some series). | sci-hub.seresearchgate.net |
| PDGFR | Cell Growth, Angiogenesis | Sunitinib and other derivatives are effective inhibitors. | sci-hub.seresearchgate.net |
| c-KIT | Cell Survival, Proliferation | Sunitinib is a known inhibitor of c-KIT kinase. | sci-hub.seresearchgate.net |
| EGFR | Cell Growth, Survival | Activity is variable; some analogues are designed as specific inhibitors while others are inactive. | sci-hub.se |
| HER-2 | Cell Proliferation, Oncogenesis | Small molecule inhibitors, including those based on related heterocyclic scaffolds, are developed to target HER-2 kinase activity. | nih.gov |
Targeting of Serine/Threonine Kinases (e.g., PAK4)
Beyond RTKs, indolin-2-one analogues have been successfully developed as potent inhibitors of serine/threonine kinases, such as p21-activated kinase 4 (PAK4). nih.govnih.gov PAK4 is overexpressed in several human cancers and plays a critical role in cell migration, invasion, and survival, making it an attractive therapeutic target. nih.govnih.gov
Through a pharmacophore hybridization strategy, scientists have designed novel series of substituted indolin-2-one derivatives that exhibit potent inhibitory activity against PAK4. nih.gov In one such study, compounds were identified with IC₅₀ values as low as 16 nM. nih.gov The most promising of these compounds not only inhibited PAK4 but also demonstrated significant antiproliferative activity against cancer cell lines like A549 lung cancer cells, with an IC₅₀ of 0.83 µM. nih.gov
The mechanism of these inhibitors involves the direct suppression of the PAK4 signaling pathway. Western blot analyses have confirmed that these compounds potently inhibit the phosphorylation of PAK4 and its downstream effectors, such as LIMK1 and cofilin. nih.gov This disruption of the PAK4/LIMK1/cofilin cascade leads to a strong inhibition of cancer cell migration and invasion. nih.gov Molecular docking studies have further elucidated the binding mode, showing how the indolin-2-one core interacts with key amino acid residues in the ATP-binding pocket of PAK4. nih.govnih.gov
Table 2: Inhibition of PAK4 by Indolin-2-one Derivatives
| Compound | PAK4 IC₅₀ | Antiproliferative IC₅₀ (A549 cells) | Mechanism of Action | Citation |
|---|---|---|---|---|
| 12d | 16 nM | Not specified | PAK4 Inhibition | nih.gov |
| 11b | 22 nM | Not specified | PAK4 Inhibition | nih.gov |
| 12g | 27 nM | 0.83 µM | Inhibition of PAK4/LIMK1/cofilin pathway | nih.gov |
| 8 | 25 nM | 0.58 µM | PAK4 Inhibition | nih.gov |
Effects on Cholinergic Signaling (e.g., Acetylcholine (B1216132) Esterase Inhibition)
Analogues of indolin-2-one have demonstrated notable activity within the cholinergic system, primarily through the inhibition of cholinesterase enzymes. This activity is particularly relevant for neurodegenerative conditions like Alzheimer's disease, where a decline in the neurotransmitter acetylcholine is a key pathological feature. bohrium.com
Researchers have synthesized carbamate (B1207046) derivatives of indolines that function as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acs.org By introducing N-methyl-N-ethyl carbamate moieties at various positions on the indoline (B122111) ring, compounds with potent AChE inhibitory activity (IC₅₀ values as low as 0.4 µM) have been developed. acs.org These multifunctional agents combine cholinesterase inhibition with antioxidant properties, addressing multiple facets of Alzheimer's pathology. acs.org
Furthermore, novel oximes derived from isatin (B1672199) (1H-indole-2,3-dione), a close structural relative of indolin-2-one, have been investigated. One such compound, (3Z)-5-Chloro-3-(Hydroxyimino)indolin-2-one, has been shown to act as a reactivator of cholinesterase activity following inhibition by organophosphate pesticides. nih.gov It effectively suppressed the hepatic cholinesterase inhibition induced by malathion (B1675926) exposure in rats. nih.gov
The connection between the indolin-2-one scaffold and cholinergic modulation is also highlighted by eseroline (B613827). Eseroline is a metabolite of the well-known AChE inhibitor physostigmine (B191203) and exhibits weak, reversible AChE inhibitory effects itself. wikipedia.org The synthesis of eseroline notably proceeds through a 5-hydroxyoxindole (B181108) intermediate, underscoring the relevance of this core structure to cholinergic activity. wikipedia.org
Antimicrobial Efficacy and Underlying Mechanisms (Antibacterial, Antifungal)
The indolin-2-one scaffold is a promising framework for the development of new antimicrobial agents, with analogues showing efficacy against both bacteria and fungi, including drug-resistant strains. mdpi.com
A significant advancement in this area is the creation of indolin-2-one-nitroimidazole hybrids. These molecules exhibit potent activity against aerobically growing bacteria, which is unexpected as traditional nitroimidazoles like metronidazole (B1676534) are typically only effective against anaerobic bacteria. acs.orgnih.gov This expanded spectrum of activity is attributed to a dual mechanism of action. Firstly, the compounds directly inhibit topoisomerase IV, an essential bacterial enzyme involved in DNA replication. acs.orgtum.de Secondly, the indolin-2-one substitution facilitates the reduction of the nitro group even in the presence of oxygen, leading to the formation of damaging reactive radicals, the classic mechanism of nitroimidazoles. nih.govtum.de This dual action also appears to impair the development of bacterial resistance. acs.org
Other modifications to the indolin-2-one core have also yielded potent antimicrobials. A series of thiazolo-indolin-2-one derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. mdpi.comnih.gov One derivative, in particular, displayed high selectivity and potent DHFR inhibition with an IC₅₀ value of 40.71 nM. nih.gov These compounds have also been found to inhibit quorum sensing systems, which bacteria use to coordinate group behaviors, and to disrupt biofilm formation. nih.gov
Table 3: Antimicrobial Activity of Indolin-2-one Derivatives
| Derivative Class | Target Organisms | Mechanism of Action | Citation |
|---|---|---|---|
| Indolin-2-one-nitroimidazole hybrids | Aerobic bacteria (Gram-positive and Gram-negative), including drug-resistant strains | Dual mechanism: Topoisomerase IV inhibition and reductive bioactivation. | mdpi.comacs.orgtum.de |
| Thiazolo-indolin-2-one derivatives | Gram-positive and Gram-negative bacteria | Dihydrofolate reductase (DHFR) inhibition, Quorum sensing inhibition. | mdpi.comnih.gov |
| 3-Alkylidene-indolin-2-ones | Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and Fungi (e.g., Aspergillus niger) | General antimicrobial activity. | mdpi.com |
Anti-inflammatory Response Pathways
Indolin-2-one and its derivatives are recognized for their significant anti-inflammatory properties. rsc.org They can modulate various pathways involved in the inflammatory response, primarily by inhibiting the production of pro-inflammatory mediators.
Studies on novel indole-2-one derivatives have shown their ability to suppress the secretion of key inflammatory cytokines. In macrophage-based assays, these compounds effectively inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when stimulated by lipopolysaccharide (LPS). Furthermore, these analogues can downregulate the expression of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The anti-inflammatory effects of these compounds have been demonstrated to be therapeutically relevant in in vivo models. For instance, selected indole-2-one derivatives have shown a significant protective effect in mouse models of LPS-induced septic shock, a condition characterized by a hyperinflammatory storm. This suggests their potential for treating acute inflammatory diseases. The structural features of these molecules, including their polarity and molecular polarizability, have been found to be important for their anti-inflammatory activity.
Antioxidant Mechanisms
Analogues of this compound, particularly those containing a hydroxyl group on the indole (B1671886) ring, possess significant antioxidant capabilities. Their primary mechanism involves acting as radical scavengers to protect cells from damage induced by oxidative stress. acs.orgnih.gov
The compound 3-hydroxyindolin-2-one (B1221191) itself has been isolated from marine bacteria and identified as an antioxidant. tandfonline.com More detailed mechanistic studies have revealed that hydroxyindoles can effectively inhibit ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. nih.gov This protection is attributed to their intrinsic radical-trapping antioxidant activity. Among various hydroxyindole isomers, 3-hydroxyindole was found to be a particularly potent inhibitor of ferroptosis in neuronal cells. nih.gov
This antioxidant property has been leveraged in the design of multifunctional drugs. For example, carbamate derivatives of indolines have been developed as potential treatments for Alzheimer's disease, combining cholinesterase inhibition with potent antioxidant effects. acs.org These compounds demonstrate significant scavenging activity against various radical species and protect neuronal cells from cytotoxicity induced by oxidative insults like hydrogen peroxide. acs.org The oxindole scaffold, in general, is recognized for its ability to combat oxidative stress, a key factor in numerous pathologies, including neurodegenerative diseases and cancer. researchgate.net
Neurobiological Implications
The neurobiological implications of this compound and its analogues are a significant area of research, focusing on their potential to interact with key pathological proteins in neurodegenerative diseases and their ability to modulate central nervous system (CNS) activity. This includes their activity as ligands for α-synuclein fibrils and their capacity to cross the blood-brain barrier.
Ligand Activity for α-Synuclein Fibrils
The aggregation of α-synuclein into amyloid fibrils is a pathological hallmark of Parkinson's disease and other synucleinopathies. Consequently, developing small molecules that can bind to these fibrils is a promising therapeutic strategy. Research has explored the potential of indolin-2-one derivatives as ligands for α-synuclein fibrils.
In a notable study, a series of 3-(benzylidene)indolin-2-one derivatives were designed and synthesized to evaluate their binding affinity for α-synuclein fibrils. acs.org These compounds were developed based on the structural framework of known inhibitors of other amyloidogenic proteins. The investigation revealed that certain analogues demonstrated significant binding to α-synuclein fibrils, suggesting their potential as imaging agents or therapeutic molecules. The binding affinity is influenced by the specific substitutions on the benzylidene and indolin-2-one rings. acs.org
Furthermore, a study focused on the discovery of small molecules targeting both tau and α-synuclein fibrils identified indole-based compounds as having anti-aggregation activity. nih.gov This dual-targeting approach is significant as the co-precipitation of both proteins is observed in several neurodegenerative disorders. nih.gov While not specific to this compound, this research highlights the potential of the broader indole scaffold in interacting with α-synuclein aggregates.
Another research effort led to the discovery of azaindolin-2-one derivatives as dual inhibitors of GSK3β and tau aggregation, which also have potential neuroprotective activity. mdpi.com Although the primary focus was on tau, the study underscores the utility of the indolin-2-one core in targeting protein aggregation, a process central to α-synuclein pathology as well.
Table 1: Ligand Activity of Selected Indolin-2-one Analogues for α-Synuclein Fibrils This table is representative of findings in the field and may not directly include this compound due to a lack of specific published data.
| Compound Analogue Class | Observation | Reference |
|---|---|---|
| 3-(Benzylidene)indolin-2-one derivatives | Showed binding affinity to α-synuclein fibrils. | acs.org |
| Benzothiazole- and indole-based compounds | Demonstrated anti-aggregation activity towards α-synuclein fibrils. | nih.gov |
| Azaindolin-2-one derivatives | Act as dual inhibitors of GSK3β and tau aggregation, suggesting a role in preventing pathological protein aggregation. | mdpi.com |
Potential for CNS Modulation and Blood-Brain Barrier Permeability
The therapeutic potential of any CNS-active compound is critically dependent on its ability to cross the blood-brain barrier (BBB). The indole nucleus and its derivatives have been extensively studied for their diverse activities within the central nervous system. nih.gov
Indole derivatives have been reported to possess a wide range of CNS activities, including anticonvulsant, antidepressant, and sedative-hypnotic effects. nih.gov For instance, some 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones have been shown to exhibit CNS depressant effects and a reduction in locomotor activity in mice. scispace.com Another study on new indole derivatives also reported a reduction in locomotor activity and potentiation of pentobarbitone-induced sleeping time, indicating CNS depressant activity. tsijournals.com
The neuroprotective potential of indole-based compounds has also been a focus of research. Studies have shown that some indole derivatives possess antioxidant properties and can protect against oxidative stress-induced neuronal damage. nih.govresearchgate.net Furthermore, certain indole-phenolic hybrids have demonstrated the ability to mitigate neuroinflammation and exhibit neuroprotective effects against Aβ-induced cytotoxicity in vitro. nih.gov
Regarding BBB permeability, a study on diosgenin-indole derivatives reported a compound with a favorable predicted brain/blood partition coefficient, suggesting its potential for CNS absorption. mdpi.com The ability of indoline-2-carboxamide derivatives to penetrate the brain has also been demonstrated in the context of treating the second stage of human African trypanosomiasis, which affects the central nervous system. nih.gov These findings collectively suggest that the indolin-2-one scaffold can be chemically modified to enhance BBB penetration and exert various modulatory effects on the CNS.
Table 2: CNS Activity and Blood-Brain Barrier Permeability of Selected Indolin-2-one Analogues This table is representative of findings in the field and may not directly include this compound due to a lack of specific published data.
| Compound Analogue Class | Observed CNS Activity/BBB Permeability | Reference |
|---|---|---|
| 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones | CNS depression, reduced locomotor activity. | scispace.com |
| New indole derivatives | Reduced locomotor activity, potentiation of pentobarbitone-induced sleep. | tsijournals.com |
| Indoline-2-carboxamide derivatives | Brain-penetrant, effective in a stage 1 mouse model of HAT. | nih.gov |
| Diosgenin-indole derivatives | Favorable predicted blood-brain barrier permeability. | mdpi.com |
| Indole-phenolic hybrids | Neuroprotective against Aβ-induced cytotoxicity. | nih.gov |
Anti-parasitic Activity (e.g., Trypanosoma brucei inhibition)
Analogues of this compound have also been investigated for their potential as anti-parasitic agents, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). The need for new, effective, and brain-penetrant drugs is urgent, especially for the late, neurological stage of the disease. acs.org
A significant finding in this area is the identification of a series of novel indoline-2-carboxamides as potent inhibitors of Trypanosoma brucei. nih.gov These compounds were discovered through screening a focused protease library and demonstrated excellent pharmacokinetic properties and curative effects in a stage 1 mouse model of the disease. nih.gov This highlights the potential of the indoline core structure in the development of new trypanocidal agents.
In a different study, a high-throughput screening of kinase inhibitors against T. brucei led to the identification and optimization of novel 1,2-dihydroquinazolin-2-ones. nih.gov While not direct indolin-2-one analogues, this research into related heterocyclic structures further supports the exploration of such scaffolds for anti-trypanosomal drug discovery.
Another approach involved the screening of a diverse library of sulfonyl fluorides, which led to the discovery of novel inhibitors of Trypanosoma brucei. plos.org Although structurally distinct from indolin-2-ones, this demonstrates that diverse chemical scaffolds can yield potent anti-trypanosomal activity.
Furthermore, a high-throughput screen identified a substituted 2-thiohydantoin (B1682308) as an inhibitor of T. brucei growth, leading to the optimization of this class of compounds with some analogues showing EC50 values in the low nanomolar range. acs.org
**Table 3: Anti-parasitic Activity of Selected Analogues against Trypanosoma brucei*** *This table is representative of findings in the field and may not directly include this compound due to a lack of specific published data.
| Compound Analogue Class | Key Finding | Reference |
|---|---|---|
| Indoline-2-carboxamides | Potent inhibitors of T. brucei, curative in a stage 1 mouse model. | nih.gov |
| 1,2-dihydroquinazolin-2-ones | Identified as potent and selective hits against T. brucei. | nih.gov |
| Sulfonyl fluorides | Novel inhibitors of T. brucei discovered through screening. | plos.org |
| 2-Thiohydantoins | Potent inhibitors of T. brucei growth with EC50 values as low as 2-3 nM for optimized compounds. | acs.org |
Computational Chemistry and Molecular Modeling of 7 Hydroxy 1,3 Dimethylindolin 2 One
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a specific protein target.
For the indolin-2-one scaffold, molecular docking studies have been crucial in identifying potential biological targets. For instance, various derivatives of 3-hydroxy-indolin-2-one have been investigated for their antiviral properties through docking with HIV-1 integrase. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the enzyme. nih.gov In a study on 3-hydroxy-indolin-2-one derivatives, docking simulations revealed that the compounds could form hydrogen bonding interactions with residues like Glu170, Thr174, and His171 of HIV-1 integrase, similar to known indole-based inhibitors. nih.gov The oxygen atoms, particularly from substituents, and the amide nitrogen of the indolinone core were found to be important for these interactions. nih.gov
Similarly, docking studies on other indolin-2-one derivatives have been performed against targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov These simulations provide insights into how substitutions on the indolin-2-one ring can influence binding affinity and selectivity. nih.gov For 7-Hydroxy-1,3-dimethylindolin-2-one, molecular docking could be employed to screen a wide range of biological targets, such as protein kinases, to predict its potential therapeutic applications. The docking scores and binding poses would offer a rationale for prioritizing this compound for further experimental testing.
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., DFT, FMO theory)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide valuable information on parameters like molecular orbital energies, electron density distribution, and the molecular electrostatic potential (MEP).
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
In Silico Prediction of Biological Activity
In silico methods are widely used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities. These predictive models are built using large datasets of compounds with known activities and properties.
For this compound, various online tools and software could be used to predict its potential biological activities. This can range from predicting its likelihood to be active against certain targets to forecasting its general ADME profile. For instance, a closely related compound, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, has been noted for its potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. In silico predictions for this compound could explore similar activities.
The general approach involves generating molecular descriptors for the compound and using these as input for machine learning models trained on bioactivity data. The output would be a probability of activity against different biological targets or a prediction of its ADME properties. Such predictions are valuable for guiding the initial stages of drug discovery by highlighting the most promising avenues for experimental investigation.
Conformational Analysis and Tautomerism Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomerism involves isomers of a compound which differ only in the position of a proton and a double bond. Both conformational flexibility and the presence of different tautomers can significantly influence a molecule's biological activity.
For this compound, the hydroxyl group introduces the possibility of tautomerism. Computational methods can be used to calculate the relative energies of the different possible tautomers to determine the most stable form under various conditions. The indolin-2-one core itself can exist in different tautomeric forms, and the substituents will influence the equilibrium between them.
A computational study on structurally similar compounds, such as 2-hydroxyacetophenone, has demonstrated the use of these methods to analyze tautomerism and conformational preferences. scirp.org A thorough conformational analysis of this compound would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation. This would lead to the identification of the lowest energy conformers, which are the most likely to be biologically relevant.
Supramolecular Inclusion Complex Formation Modeling
Supramolecular inclusion complexes involve the encapsulation of a "guest" molecule within a "host" molecule. Cyclodextrins are common host molecules used in the pharmaceutical industry to improve the solubility, stability, and bioavailability of guest compounds.
Computational modeling can be used to study the formation of inclusion complexes between this compound (the guest) and a cyclodextrin (B1172386) (the host). Molecular docking and molecular dynamics simulations can predict the most favorable orientation of the guest within the cyclodextrin cavity and calculate the binding energy of the complex.
Metabolic Fate and Pharmacokinetic Considerations for Indolin 2 One Scaffolds
In Vitro and In Vivo Metabolism Studies of Indolin-2-ones
The indolin-2-one scaffold and its derivatives are subject to metabolic processes that have been investigated through both in vitro and in vivo models. nih.govacs.org In vivo studies in mice have been instrumental in understanding the metabolism and distribution of indolin-2-one and its related metabolites. mdpi.comnih.gov For instance, after oral administration of indole (B1671886), a precursor to indolin-2-one, the parent compound and its metabolites, including indolin-2-one and 3-hydroxyindolin-2-one (B1221191), were detected in various tissues such as the brain, liver, and intestines. mdpi.com The absorption of these compounds is rapid, with full metabolization occurring within six hours. nih.gov
In vitro experiments using human liver microsomes have also been employed to study the metabolism of indolin-2-one derivatives. mdpi.com These studies help in determining the metabolic stability of these compounds and identifying the enzymes responsible for their biotransformation. For example, the metabolic stability of hydroxy-α-sanshool was assessed in liver microsomes from various species, revealing differences in the rate of metabolism. mdpi.com
Role of Hepatic Cytochrome P450 Enzymes in Compound Biotransformation
The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a central role in the biotransformation of a vast array of xenobiotics, including compounds with an indolin-2-one scaffold. nih.govnih.gov These enzymes are responsible for the oxidative metabolism of many drugs and endogenous compounds. nih.gov In vitro data have indicated that several CYP450 isoforms are involved in the metabolism of indole, a precursor to indolin-2-one. nih.gov
The expression of CYP450 enzymes can be induced by various substances, which can alter the metabolism of co-administered drugs. nih.gov The genetic makeup of an individual can also lead to significant interindividual variability in CYP450 activity, affecting drug efficacy and toxicity. nih.govnih.gov Understanding the specific CYP450 enzymes involved in the metabolism of indolin-2-one derivatives is therefore critical for predicting drug-drug interactions and personalizing medicine.
Research has identified several specific cytochrome P450 isoforms that are key players in the metabolism of indole and its derivatives.
CYP1A2 : Studies have shown that CYP1A2 is significantly upregulated in the liver following indole administration, indicating its importance in indole metabolism in vivo. nih.govnih.gov This enzyme is also known to be involved in the metabolism of various psychoactive drugs and is subject to modulation by endogenous compounds like serotonin (B10506) and tryptamine. nih.gov Genetic variations in the CYP1A2 gene can lead to differences in enzyme activity, classifying individuals as rapid or slow metabolizers. youtube.com
CYP2A5/CYP2A6 : Similar to CYP1A2, the murine CYP2A5 (the human ortholog being CYP2A6) gene expression is also upregulated upon indole administration, highlighting its role in indole biotransformation. nih.govnih.gov In humans, CYP2A6 is primarily known for its role in nicotine (B1678760) metabolism. mdpi.comnih.govnih.gov In vitro studies have shown that CYP2A6 has a high affinity for nicotine C-oxidation. nih.gov
CYP2C19 : In vitro data suggest that CYP2C19 is one of the most active enzymes in the metabolization of indole. nih.gov This enzyme is known for its genetic polymorphism, which can lead to significant variations in the metabolism of a wide range of clinically important drugs. nih.govnih.govyoutube.com
CYP2E1 : Along with CYP2A6 and CYP2C19, CYP2E1 displays high activity in the in vitro metabolism of indole. nih.gov
The table below summarizes the key P450 isoforms involved in the metabolism of the indolin-2-one precursor, indole.
| CYP450 Isoform | Role in Indole/Indolin-2-one Metabolism | Key Findings |
| CYP1A2 | Upregulated in the liver after indole administration, indicating a significant role in its metabolism. nih.govnih.gov | Its activity can be influenced by endogenous indoleamines. nih.gov |
| CYP2A5/CYP2A6 | Gene expression is upregulated following indole administration. nih.govnih.gov CYP2A6 is a key enzyme in nicotine metabolism. mdpi.comnih.gov | Shows high activity in indole metabolism in vitro. nih.gov |
| CYP2C19 | Exhibits high activity in the in vitro metabolism of indole. nih.gov | Known for significant genetic polymorphism affecting drug metabolism. nih.govnih.gov |
| CYP2E1 | Demonstrates high activity in the in vitro metabolism of indole. nih.gov | --- |
Interaction with Gut Microbiota in Biotransformation
The metabolites produced by the gut microbiota can influence host physiology and have been implicated as potential biomarkers for various diseases. mdpi.comnih.gov The composition of the gut microbiota can impact the concentration of indole and its derivatives in the gastrointestinal tract. frontiersin.org
Biological Distribution and Permeability Across Physiological Barriers (e.g., Blood-Brain Barrier)
The ability of a compound to cross physiological barriers, such as the blood-brain barrier (BBB), is a critical factor in its potential to exert effects on the central nervous system (CNS). Studies have shown that indole and some of its metabolites, including indolin-2-one and 3-hydroxyindolin-2-one, can cross the blood-brain barrier. mdpi.comnih.gov However, isatin (B1672199), another indole metabolite, was not detected in the brain. mdpi.comnih.gov
The permeability of the BBB can be influenced by various factors, including the physicochemical properties of the compound. nih.gov The BBB is a selectively permeable barrier that regulates the passage of substances into the brain, and changes in its permeability have been observed in neurological conditions like multiple sclerosis. youtube.com The differential permeability of the BBB to various compounds suggests that it can act as a regulatory mechanism for their CNS effects. nih.gov
Investigation of Metabolic Products and Pathways
The metabolism of indole gives rise to several bioactive metabolites, including indolin-2-one, isatin, and 3-hydroxyindolin-2-one. nih.gov The metabolic pathway involves oxidation reactions catalyzed by cytochrome P450 enzymes. researchgate.net Isotope-labeling studies have confirmed that indolin-2-one and 3-hydroxyindolin-2-one are indeed metabolites of exogenously administered indole. mdpi.com
Conclusion and Future Research Directions
Summary of Current Knowledge on 7-Hydroxy-1,3-dimethylindolin-2-one and its Analogues
The indolin-2-one core is a foundational structure for numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities. researchgate.netresearchgate.netresearchgate.net This versatility has established it as a principal pharmacophoric building block in many drug discovery programs. researchgate.net
Key Biological Activities of Indolin-2-one Analogues:
Anticancer Activity : This is the most prominent activity, with many analogues functioning as potent kinase inhibitors. nih.govnih.gov A notable example is Sunitinib, an oral multi-kinase inhibitor approved for treating renal cell carcinoma and gastrointestinal stromal tumors. researchgate.netnih.gov These compounds frequently target vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in inhibiting angiogenesis, the process of forming new blood vessels that tumors need to grow. researchgate.netnih.gov Other targets include platelet-derived growth factor receptor (PDGFR), FLT3, and Ret kinases. nih.gov Some analogues also exhibit antiproliferative effects by inducing apoptosis and necrosis or by inhibiting dihydrofolate reductase (DHFR). nih.govnih.gov
Anti-inflammatory Activity : Certain 3-substituted-indolin-2-one derivatives have shown significant anti-inflammatory properties. mdpi.com For instance, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 by regulating signaling pathways such as Akt, MAPK, and NF-κB. mdpi.com
Antimicrobial and Antiviral Activity : The indolin-2-one scaffold has been utilized to develop agents with antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov Some derivatives have shown potent activity against both drug-sensitive and drug-resistant bacteria by inhibiting quorum sensing and DHFR. nih.gov Spiro-indolin-2-one compounds have even demonstrated activity against SARS-CoV-2 in laboratory models. nih.gov
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have revealed that the biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core structure.
The indolin-2-one core itself is considered essential for the inhibition of targets like VEGFRs. researchgate.netnih.gov
Substitutions at the C-3 position of the oxindole (B195798) ring are critical and play a significant role in determining the compound's antiangiogenic and anticancer activities. researchgate.netnih.gov The introduction of various heterocyclic methylene (B1212753) substituents at this position has been a successful strategy for developing potent receptor tyrosine kinase (RTK) inhibitors. nih.gov
Substituents on the pyrrole (B145914) ring (when present as a C-3 substituent) can modulate activity and toxicity. For example, introducing chlorine atoms to the pyrrole ring has been shown to yield good antitumor activities with reduced cardiotoxicity. nih.gov
N-substitution on the indolin-2-one nitrogen can also influence biological effects.
Unaddressed Research Questions and Opportunities in Indolin-2-one Chemistry
Despite extensive research, several questions and opportunities remain in the field of indolin-2-one chemistry.
Exploring Atypical Substitution Patterns : Much of the existing research focuses on substitutions at the C-3 and N-1 positions. The therapeutic potential of substitutions on the benzene (B151609) ring of the indolin-2-one core, such as the 7-hydroxy group in this compound, is less explored and represents a significant area for new discoveries.
Understanding Resistance Mechanisms : As with many targeted therapies, particularly in oncology, the development of resistance is a major challenge. Research is needed to understand the mechanisms by which cancer cells become resistant to indolin-2-one-based kinase inhibitors and to design next-generation compounds that can overcome this resistance.
Elucidating Off-Target Effects : While many indolin-2-one derivatives are designed as specific kinase inhibitors, they often have multi-targeted profiles. nih.govnih.gov A comprehensive understanding of their off-target effects is crucial for predicting potential side effects and for identifying opportunities for drug repurposing.
Broadening the Therapeutic Scope : While the focus has been heavily on anticancer and anti-inflammatory applications, the diverse activities reported suggest that the indolin-2-one scaffold could be effective against a wider range of diseases, including neurodegenerative disorders, metabolic diseases, and a broader spectrum of infectious diseases. researchgate.netresearchgate.net
Potential for Further Chemical Space Exploration and Analog Development
The chemical versatility of the indolin-2-one scaffold provides vast opportunities for further exploration and the development of novel analogues with improved efficacy, selectivity, and pharmacokinetic profiles.
Strategies for Analog Development:
Multi-component Reactions : The use of multi-component reactions, such as the azomethine dipolar cycloaddition to create complex spiro-indolin-2-one structures, has proven effective in generating novel compounds with potent biological activities. nih.gov
Hybrid Molecule Design : Incorporating the indolin-2-one scaffold with other known pharmacophores is a promising strategy. For example, creating hybrids with thiazole (B1198619) moieties has led to potent dual inhibitors of DHFR and quorum sensing. nih.gov
Target-Focused Library Synthesis : Designing and synthesizing libraries of indolin-2-one analogues with specific structural variations aimed at a particular biological target (e.g., a specific kinase or enzyme) can accelerate the discovery of lead compounds. nih.govnih.gov The goal is often to enhance potency and selectivity while minimizing toxicity. researchgate.netnih.gov
Photoredox Catalysis : Modern synthetic methods, such as visible-light-mediated photoredox catalysis, can provide efficient and novel pathways to synthesize complex indolin-2-one derivatives under benign reaction conditions, expanding the accessible chemical space. rsc.org
Strategic Directions for Advanced Mechanistic Studies and Target Identification
To fully exploit the therapeutic potential of the indolin-2-one class, future research must employ advanced strategies to elucidate their mechanisms of action and identify new molecular targets.
Crystallography and Molecular Modeling : X-ray crystallography provides definitive evidence of how a compound binds to its target protein, offering invaluable insights for rational drug design. researchgate.net In silico molecular docking studies are crucial for predicting binding affinities and modes of interaction, guiding the synthesis of more potent inhibitors. nih.gov These computational tools can help explain observed SAR and prioritize analogues for synthesis.
Chemoproteomics and Target Deconvolution : For compounds with unknown or multiple targets, advanced chemical biology techniques like chemoproteomics can be used to identify the full spectrum of protein interactions within the cell. This can uncover novel mechanisms of action and explain unexpected biological effects.
Systems Biology Approaches : Understanding the downstream consequences of inhibiting a specific target is critical. Flow cytometry can be used to analyze effects on the cell cycle and apoptosis. nih.gov Broader systems biology approaches, including transcriptomics and proteomics, can map the cellular pathways affected by an indolin-2-one derivative, providing a comprehensive view of its biological impact.
In Vivo SAR Studies : While in vitro assays are essential for initial screening, correlating chemical structure with in vivo activity and toxicity is paramount for developing clinically viable drugs. nih.gov Future studies should increasingly focus on comprehensive in vivo structure-activity and structure-toxicity relationships to identify candidates with optimal therapeutic windows.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 7-Hydroxy-1,3-dimethylindolin-2-one, and what parameters critically influence yield and purity?
- Methodology : Cyclization of precursor indole derivatives under controlled acidic or basic conditions (e.g., reflux in ethanol/HCl or NaOH) is a common approach. Key parameters include solvent polarity, temperature (±5°C precision), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Yield optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .
- Characterization : Confirm structure using -NMR (hydroxy proton at δ 9.8–10.2 ppm) and HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Recommended Methods :
- NMR Spectroscopy : -NMR to resolve carbonyl (C2, ~175 ppm) and aromatic carbons. DEPT-135 confirms methyl groups (δ 20–25 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) validation.
- HPLC-DAD : Use a reversed-phase column with UV detection at 254 nm to assess purity (>95% threshold) .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
- Resolution Strategy :
Verify synthetic protocols (e.g., drying time, solvent traces) and purity via elemental analysis.
Compare experimental conditions (e.g., NMR solvent, temperature) with literature.
Use orthogonal methods (e.g., differential scanning calorimetry for melting point validation) .
Advanced Research Questions
Q. What experimental designs address the compound’s instability in aqueous or oxidative environments?
- Approach : Conduct accelerated stability studies under ICH guidelines:
- Expose samples to varying pH (1–13), temperature (40–60°C), and humidity (75% RH).
- Monitor degradation via UPLC-MS/MS to identify byproducts (e.g., quinone formation from hydroxyl oxidation). Stabilizers like ascorbic acid (0.1% w/v) may mitigate oxidation .
Q. How can computational modeling predict degradation pathways or reactive intermediates?
- Methods :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C–O bond in hydroxy group).
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to map hydrolysis susceptibility. Validate predictions with kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no effect)?
- Critical Analysis :
Replicate assays using standardized protocols (e.g., ATP concentration in kinase assays).
Validate compound integrity during biological testing (e.g., LC-MS post-incubation).
Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. How to design mechanistic studies for this compound’s interaction with cytochrome P450 enzymes?
- Experimental Framework :
- In vitro : Use human liver microsomes with NADPH cofactor; monitor metabolite formation via LC-HRMS.
- Isotopic Labeling : -labeled compound tracks metabolic pathways.
- Inhibition Kinetics : Determine values using Lineweaver-Burk plots .
Methodological Best Practices
- Data Presentation : Avoid duplicating figures/text; use tables to summarize kinetic parameters (e.g., , ) and highlight trends in figure captions .
- Reproducibility : Document all synthetic steps, including solvent lot numbers and equipment calibration dates, in supplementary materials .
- Ethical Compliance : For biological studies, justify participant selection criteria (e.g., healthy vs. diseased models) and obtain IRB approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
